![molecular formula C27H24N4O2 B2503994 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 1189992-42-4](/img/structure/B2503994.png)
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide
The compound this compound is a complex organic molecule that may have potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be used to infer potential properties and uses of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the formation of an amide bond between an acyl group and an amine. For example, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involved exploring variations in N-acyl, N-alkyl, and amino functions . Similarly, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides required the investigation of substituents at the 3-position of the acetamide moiety . These methods could potentially be adapted for the synthesis of the compound , with careful consideration of the substituents on the pyrimidoindole and phenyl rings.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined, revealing intermolecular hydrogen bonds and intramolecular interactions that could be important for its anticancer activity . The structure of this compound would likely exhibit similar interactions, which could be analyzed through crystallography and molecular docking studies to predict its biological activity.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their functional groups. The presence of an indole or pyrimidine ring, as seen in some synthesized compounds , suggests that the compound may also undergo reactions typical of these heterocycles, such as electrophilic substitution or nucleophilic addition. These reactions could be utilized to further modify the compound and enhance its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of different substituents can significantly affect these properties, as seen in the synthesis of various N-aryl acetamide derivatives with varying antibacterial and antifungal activities . The specific properties of this compound would need to be determined experimentally to fully understand its potential as a biological agent.
Aplicaciones Científicas De Investigación
Thiophene Analogues of Carcinogens
A study on thiophene analogues, which are structurally related to pyrimidine compounds, evaluated their potential carcinogenicity. These compounds were synthesized and assessed for their activity in vitro, providing insights into their chemical and biological behavior and highlighting the importance of in vitro predictions of potential carcinogenicity for new compounds (Ashby et al., 1978).
Zaleplon - A Sedative Hypnotic
Zaleplon, a non-benzodiazepine sedative hypnotic, has been studied for its clinical use in treating insomnia. While the structure differs from the queried compound, research into its pharmacodynamics and pharmacokinetics offers a template for understanding how structurally complex compounds can be developed and studied for therapeutic purposes (Heydorn, 2000).
Pyrrolobenzimidazoles in Cancer Treatment
The design, chemistry, and antitumor activity of pyrrolobenzimidazole derivatives have been reviewed, focusing on their cytotoxicity and antitumor efficacy. These studies provide a foundation for understanding how complex heterocyclic compounds can be utilized in cancer treatment, offering potential insights into similar applications for the compound (Skibo, 1998).
Advanced Oxidation Processes for Acetaminophen Degradation
Research on the degradation of acetaminophen highlights the use of advanced oxidation processes (AOPs) to treat pharmaceutical contaminants. Insights from this study can be extrapolated to understand the environmental implications and treatment strategies for various complex organic compounds (Qutob et al., 2022).
Biological Effects of Acetamide and Formamide Derivatives
A review on the toxicology of acetamide and formamide derivatives provides comprehensive insights into the biological consequences of exposure to these compounds. Such information could be relevant when considering the safety profile and biological impact of structurally or functionally related compounds (Kennedy, 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-2-19-11-8-12-21(15-19)29-24(32)17-31-23-14-7-6-13-22(23)25-26(31)27(33)30(18-28-25)16-20-9-4-3-5-10-20/h3-15,18H,2,16-17H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRBVOVEPOGMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

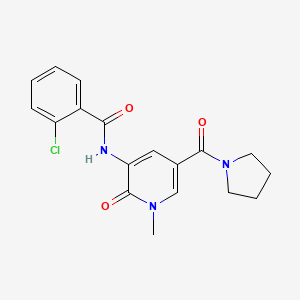
![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)

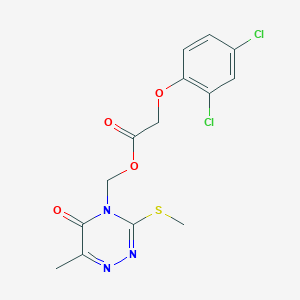
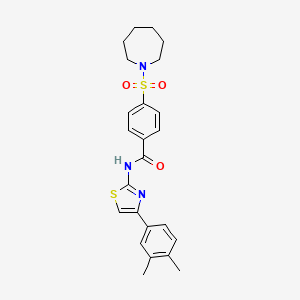
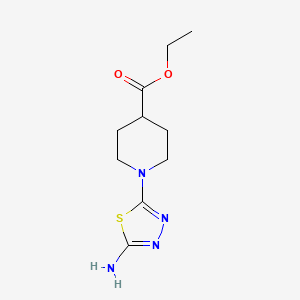
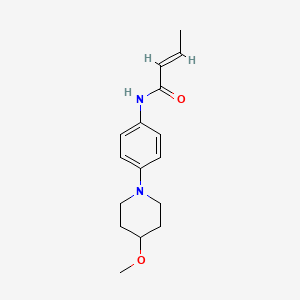
![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methoxy-5-azaspiro[2.4]heptane](/img/structure/B2503923.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2503925.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2503927.png)
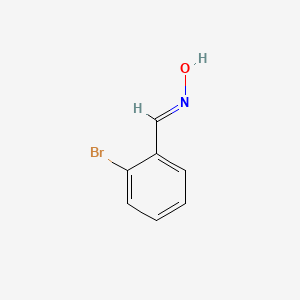
![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2503930.png)
![2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2503931.png)